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Introduction
Taragarestrant (D-0502) is a potent, orally bioavailable, nonsteroidal selective estrogen

receptor degrader (SERD) that has been developed by InventisBio.[1][2] It is currently under

investigation for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] As a

SERD, Taragarestrant's mechanism of action involves binding to the estrogen receptor,

inducing a conformational change that leads to its degradation. This action effectively prevents

ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer

cells.[2] Preclinical studies have demonstrated its potent anti-tumor activity in various ER+

breast cancer cell lines and xenograft models.[3] This technical guide provides a

comprehensive overview of the pharmacokinetics and oral bioavailability of Taragarestrant,
based on available preclinical and clinical data.

Pharmacokinetics
The pharmacokinetic profile of Taragarestrant has been evaluated in both preclinical and

clinical settings. The primary goal of these studies was to understand its absorption,

distribution, metabolism, and excretion (ADME) properties to support its clinical development.
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While specific quantitative data from preclinical studies in various animal models such as rats,

dogs, and monkeys are not publicly available in detail, preclinical studies have consistently

shown that Taragarestrant (D-0502) exhibits a favorable pharmacokinetic profile suitable for

clinical development. These studies were crucial in establishing the initial dosing regimens for

clinical trials.

Clinical Pharmacokinetics
A Phase I, open-label, dose-escalation and expansion study (NCT03471663) was conducted to

evaluate the safety, tolerability, and pharmacokinetics of Taragarestrant as a single agent and

in combination with the CDK4/6 inhibitor palbociclib in women with advanced or metastatic ER-

positive, HER2-negative breast cancer.

Key Findings from the Phase I Clinical Trial:

Dose-Proportional Exposure: Pharmacokinetic analysis from the trial indicated a dose-

proportional increase in exposure (as measured by AUC and Cmax) with increasing doses of

Taragarestrant.

Sufficient Therapeutic Exposure: The drug exposure levels achieved in the study exceeded

the potential therapeutic exposure levels that were predicted from preclinical models.

A dedicated mass balance study (NCT05339633) was also initiated in healthy adult female

subjects to thoroughly characterize the absorption, metabolism, and excretion of

Taragarestrant using a radiolabeled compound. The results of this study will provide definitive

data on the oral bioavailability and clearance pathways of the drug.

Table 1: Summary of Available Clinical Pharmacokinetic Information for Taragarestrant (D-

0502)
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Parameter Finding Source

Dose Proportionality
Exposure increases

proportionally with dose.

Therapeutic Exposure

Achieved exposure levels are

above the predicted

therapeutic threshold from

preclinical studies.

Oral Bioavailability
Taragarestrant was specifically designed to be an orally bioavailable SERD, overcoming a key

limitation of the first-generation SERD, fulvestrant, which requires intramuscular injection due to

its poor oral bioavailability. While the exact percentage of oral bioavailability in humans is yet to

be publicly detailed pending the full results of the mass balance study, the consistent dose-

proportional increase in exposure following oral administration in the Phase I trial strongly

supports its significant oral absorption.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of Taragarestrant are outlined

in the respective clinical trial registrations.

Phase I Clinical Trial (NCT03471663) Protocol Summary
Study Design: An open-label, dose-escalation (3+3 design) and dose-expansion study.

Participants: Women with advanced or metastatic ER-positive, HER2-negative breast

cancer.

Intervention: Taragarestrant administered orally, once daily.

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

after drug administration to determine plasma concentrations of Taragarestrant.

Analytical Method: Plasma concentrations of Taragarestrant were likely measured using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Human Mass Balance Study (NCT05339633) Protocol
Outline

Study Design: A single-center, open-label, non-randomized study.

Participants: Healthy adult female volunteers.

Intervention: A single oral dose of [14C]-labeled Taragarestrant.

Sample Collection: Blood, plasma, urine, and feces were collected at regular intervals to

measure total radioactivity and to profile metabolites.

Primary Objectives: To determine the routes and rates of excretion of radioactivity and to

identify and quantify the major circulating metabolites.

Mechanism of Action and Signaling Pathway
Taragarestrant exerts its anti-cancer effects by targeting the estrogen receptor signaling

pathway, which is a critical driver of growth in the majority of breast cancers.

Estrogen Receptor Signaling Pathway
In ER+ breast cancer, estradiol (E2) binds to the estrogen receptor (ERα), leading to its

dimerization and translocation to the nucleus. The E2-ERα complex then binds to estrogen

response elements (EREs) on the DNA, recruiting co-activators and leading to the transcription

of genes that promote cell proliferation and survival, such as the progesterone receptor (PR),

trefoil factor 1 (TFF1), and early growth response protein 3 (EGR3).

Taragarestrant's Mechanism of Action
As a SERD, Taragarestrant binds to ERα, but instead of activating it, it induces a

conformational change that marks the receptor for proteasomal degradation. This leads to a

significant reduction in the cellular levels of ERα, thereby blocking the downstream signaling

cascade that drives tumor growth.
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Caption: Mechanism of Action of Taragarestrant.

Downstream Signaling Effects
The degradation of the estrogen receptor by Taragarestrant leads to the downregulation of

ER-target genes. This disrupts the signaling pathways responsible for the growth and survival

of ER+ breast cancer cells.
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Caption: Downstream Effects of Taragarestrant.

Conclusion
Taragarestrant (D-0502) is a promising oral SERD with a favorable pharmacokinetic profile

characterized by dose-proportional exposure. Its mechanism of action, centered on the
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degradation of the estrogen receptor, offers a potent and targeted approach for the treatment of

ER+ breast cancer. The ongoing clinical trials, including the comprehensive mass balance

study, will further elucidate its pharmacokinetic properties and oral bioavailability, providing

critical data to support its future development and potential as a new therapeutic option for

patients with breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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